4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride is a chemical compound with the CAS number 932016-10-9. It is classified as a quinazolin derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound is particularly noted for its potential applications in pharmacology, specifically in the development of therapeutic agents.
The compound can be sourced from various chemical suppliers, including AK Scientific and Chemenu, where it is available in different purities and quantities. The molecular formula for 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride is C15H12BrClFN3O2, and its molecular weight is approximately 400.63 g/mol . It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure.
The synthesis of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride typically involves multi-step organic reactions. While specific synthetic routes can vary, a general approach includes:
The structural representation of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride reveals a complex arrangement featuring a quinazoline backbone with various substituents. The compound exhibits a planar structure conducive to interactions with biological targets. Key structural data includes:
The reactivity of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride can be explored through various chemical reactions:
The physical properties of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride include:
Chemical properties include stability under standard laboratory conditions, though exposure to strong acids or bases may lead to degradation .
The potential applications of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride extend across various scientific fields:
The synthesis of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride relies on sequential functionalization of quinazoline precursors. Anthranilic acid serves as the foundational scaffold, undergoing N-acylation with 2-chloroacetyl chloride under triethylamine catalysis to form intermediate 3 (N-(2-carboxyphenyl)-2-chloroacetamide). Subsequent nucleophilic substitution with sodium iodide generates the iodo-derivative, which reacts with aliphatic amines to yield substituted anthranilamides (e.g., compound 4a-d). Cyclization to the quinazolin-4-one core (5a-d) is achieved via refluxing with hydrazine hydrate in n-butanol (yield: 78–92%) [4] [9].
Alternatively, benzoxazin-4-one intermediates (e.g., 7) are synthesized by heating anthranilic acid with acetic anhydride, followed by reaction with hydrazine hydrate. This route affords 3-aminoquinazolin-4(3H)-one (8), though yields remain moderate (30%) due to competing hydrolysis [4] [10]. The final quinazolin-7-ol scaffold is obtained through regioselective demethylation of 6,7-dimethoxyquinazolines using boron tribromide in dichloromethane at −78°C [6].
Table 1: Key Intermediate Yields in Multi-Step Synthesis
Intermediate | Synthetic Route | Yield (%) | Reference |
---|---|---|---|
3 | N-Acylation of anthranilic acid | 85 | [9] |
4a | Nucleophilic substitution of 3 | 72 | [9] |
5a | Cyclization of 4a | 92 | [9] |
8 | Benzoxazinone pathway | 30 | [4] |
Halogenation is critical for electrophilic substitution control. 4-Bromo-2-chloro-6-fluorobenzoic acid (CAS: 1321613-01-7) serves as a key arylating agent, where the ortho-fluorine atom enhances electrophilicity at C1 of the benzene ring. This facilitates nucleophilic aromatic substitution (SNAr) with quinazolin-7-ol derivatives at 80–100°C in dimethylformamide (DMF), achieving 75–88% coupling efficiency [6] [8]. The bromo group at C4 provides a handle for downstream cross-coupling reactions (e.g., Suzuki coupling), enabling structural diversification [6].
Methoxylation at C6 of the quinazoline core is introduced via O-alkylation of 6-hydroxyquinazoline with methyl iodide in acetone/potassium carbonate (yield: 95%). This electron-donating group enhances solubility and directs electrophiles to C5 and C7 positions during subsequent functionalization. Kinetic studies confirm that methoxylation reduces activation energy for SNAr at C4 by 12 kJ/mol due to resonance stabilization [6] [10].
Copper-catalyzed Ullmann-type coupling enables selective N-arylation between quinazolin-7-ol and 4-bromo-2-fluoroaniline. Optimized conditions use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in DMF at 110°C, achieving 91% yield. Key advantages include:
Microwave-assisted catalysis reduces reaction time from 48 hours to 45 minutes. Palladium-based systems (e.g., Pd(OAc)₂/XPhos) show higher efficiency for electron-deficient aryl bromides but require anhydrous conditions and are cost-prohibitive for scale-up [9].
Table 2: Catalytic Systems for N-Arylation
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Selectivity (N/O) |
---|---|---|---|---|
CuI/1,10-phenanthroline/Cs₂CO₃ | 110 | 12 | 91 | 98:2 |
Pd(OAc)₂/XPhos | 100 | 6 | 94 | >99:1 |
Catalyst-free (microwave) | 150 | 0.75 | 85 | 90:10 |
Hydrochloride salt formation enhances aqueous solubility and crystallinity. The free base is dissolved in anhydrous ethanol at 60°C, followed by dropwise addition of concentrated HCl (1.05 equiv.). Crystallization initiates upon cooling to 0°C, with seeding employed to control polymorphism [5] [7]. Mixed-solvent systems (ethanol/ethyl acetate, 3:1 v/v) yield rhombic crystals with superior flow properties (angle of repose: 25°) compared to acetone/water systems (32°) [3] [7].
Critical process parameters:
Table 3: Crystallization Solvent Screening
Solvent System | Crystal Form | Particle Size (μm) | Yield (%) |
---|---|---|---|
Ethanol/ethyl acetate | Rhombic plates | 50–100 | 88 |
Acetone/water | Needles | 10–50 | 76 |
Methanol/diethyl ether | Agglomerates | 200–400 | 65 |
Post-crystallization, fluid-bed drying at 40°C affords the monohydrate form (water content: 3.1–3.4% by Karl Fischer). X-ray powder diffraction confirms phase purity, with characteristic peaks at 2θ = 8.5°, 14.2°, and 25.6° [3] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9